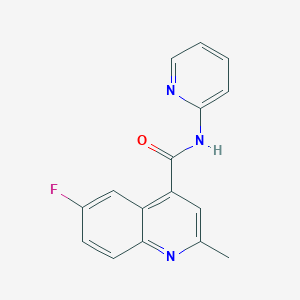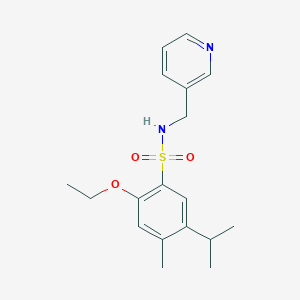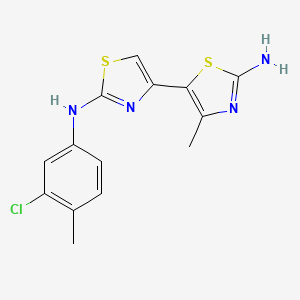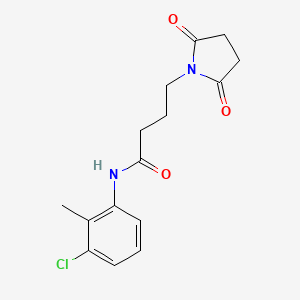
6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide, also known as flumequine, is a synthetic antimicrobial agent that belongs to the class of quinolone antibiotics. It is commonly used in veterinary medicine to treat bacterial infections in animals, particularly in poultry and swine. Flumequine has been found to be effective against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Salmonella spp., and Staphylococcus spp.
Mechanism of Action
Flumequine works by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and repair. This leads to the accumulation of DNA breaks in the bacterial cell, ultimately leading to cell death.
Biochemical and Physiological Effects:
Flumequine has been found to have a low toxicity profile in animals and does not have any significant adverse effects on their biochemical and physiological parameters. However, prolonged use of 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide can lead to the development of antibiotic resistance in bacteria, which can pose a serious threat to public health.
Advantages and Limitations for Lab Experiments
Flumequine has several advantages for laboratory experiments, including its broad-spectrum antimicrobial activity and high efficacy against gram-negative and gram-positive bacteria. However, its use is limited by the development of antibiotic resistance in bacteria, which can compromise the validity of experimental results.
Future Directions
Future research on 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide should focus on the development of novel analogs with improved efficacy and reduced toxicity. Additionally, studies should be conducted to investigate the mechanisms of antibiotic resistance in bacteria and to develop strategies to overcome this problem. Finally, research should be conducted to explore the potential use of 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide in human medicine as a treatment for bacterial infections.
Synthesis Methods
The synthesis of 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide involves the reaction of 6-fluoro-2-methyl-4-quinolonecarboxylic acid with 2-aminopyridine in the presence of a suitable base. The resulting product is then purified by recrystallization to obtain pure 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide.
Scientific Research Applications
Flumequine has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacterial infections in animals. It has been used to treat respiratory, urinary, and gastrointestinal infections in various animal species, including poultry, swine, and cattle.
properties
IUPAC Name |
6-fluoro-2-methyl-N-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c1-10-8-13(12-9-11(17)5-6-14(12)19-10)16(21)20-15-4-2-3-7-18-15/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWFULASKFLDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-methyl-N-(pyridin-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)

